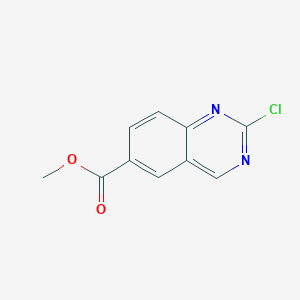

Methyl 2-chloroquinazoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloroquinazoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-8-7(4-6)5-12-10(11)13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURBZIINUBTMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CN=C(N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725530 | |

| Record name | Methyl 2-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036755-96-0 | |

| Record name | Methyl 2-chloro-6-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036755-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-chloroquinazoline-6-carboxylate: Properties, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 2-chloroquinazoline-6-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details its core physical and chemical properties, outlines protocols for its analytical characterization, discusses its chemical reactivity, and explores its applications as a molecular building block. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthetic applications.

Introduction

This compound (CAS No. 1036755-96-0) is a substituted quinazoline derivative. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The presence of a reactive chlorine atom at the 2-position and a methyl ester at the 6-position makes this molecule a versatile bifunctional intermediate for the synthesis of complex molecular architectures. The chloro group serves as a key site for nucleophilic substitution, enabling the introduction of diverse functionalities, while the ester group provides a handle for further modification, such as amide bond formation. Understanding the physical properties and reactivity of this compound is paramount for its effective utilization in multi-step synthetic campaigns.

Chemical and Physical Properties

The fundamental properties of a chemical compound dictate its handling, storage, and reaction conditions. The data for this compound are summarized below.

Compound Identity

-

IUPAC Name: this compound[]

-

Synonyms: 2-Chloro-6-quinazolinecarboxylic acid methyl ester, 6-Quinazolinecarboxylic acid, 2-chloro-, methyl ester[]

-

CAS Number: 1036755-96-0[][2]

-

Molecular Formula: C₁₀H₇ClN₂O₂[]

-

Molecular Weight: 222.63 g/mol []

-

Chemical Structure: (Note: A real image would be used here in a final document)

Tabulated Physical Properties

The physical properties of the compound are crucial for its purification and handling. While an experimental melting point is not available in the cited literature, other key properties have been reported.

| Property | Value | Source(s) |

| Physical Form | Expected to be a solid at room temperature. | |

| Melting Point | Data not available in surveyed literature. | N/A |

| Boiling Point | 328.6 ± 24.0 °C (at 760 mmHg) | [] |

| Density | 1.4 ± 0.1 g/cm³ | [] |

| Purity (Typical) | ≥97% (by HPLC) | [] |

Solubility Profile

Specific solubility data is not extensively published. However, based on its molecular structure, which contains both polar (ester, quinazoline nitrogen atoms) and non-polar (aromatic rings) regions, a general solubility profile can be predicted.

-

Soluble: Expected to be soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., DMSO, DMF).

-

Slightly Soluble: May show slight solubility in alcohols (e.g., Methanol, Ethanol) and ethers (e.g., THF, Diethyl ether).

-

Insoluble: Expected to be insoluble in water and non-polar hydrocarbon solvents (e.g., Hexanes, Pentane).

Causality Note: The heterocyclic nature and the presence of the ester group suggest that solvents with moderate to high polarity will be most effective for dissolution. This is a critical consideration for setting up reaction mixtures and for purification via chromatography or recrystallization.

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthesis begins with methyl 4-aminobenzoate, which undergoes reaction with a cyanate or a related species to form a urea intermediate, followed by cyclization and subsequent chlorination.

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. The following workflow outlines a standard characterization process.

Standard QC Workflow

Caption: Standard workflow for the purification and characterization of the title compound.

Expected Spectral Properties

Although experimental spectra are not publicly available, the expected spectral features can be predicted based on the compound's structure. These predictions are invaluable for chemists to confirm the successful synthesis of the target molecule.

4.2.1. Proton NMR (¹H NMR)

-

Aromatic Protons (3H): The three protons on the quinazoline ring system would appear in the aromatic region, typically between δ 7.5-9.0 ppm . The exact shifts and coupling patterns (doublets, singlets) would depend on the electronic environment. The proton at C5, adjacent to the nitrogen, would likely be the most downfield.

-

Methyl Protons (3H): The methyl group of the ester will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm .

4.2.2. Carbon NMR (¹³C NMR)

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate significantly downfield, in the range of δ 165-170 ppm .

-

Aromatic/Heterocyclic Carbons: The carbons of the quinazoline ring will appear between δ 120-160 ppm . The carbon atom bearing the chlorine (C2) will be highly deshielded.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester will appear upfield, typically around δ 52-55 ppm .

4.2.3. Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ .

-

C=N and C=C Stretch: Aromatic and heterocyclic double bond stretches will appear in the 1500-1650 cm⁻¹ region.

-

C-O Stretch (Ester): A characteristic band will be present in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: A weaker absorption is expected in the 600-800 cm⁻¹ range.

-

Aromatic C-H Stretch: Will appear as a series of absorptions just above 3000 cm⁻¹ .

Reactivity and Applications

The primary utility of this compound in drug development stems from the reactivity of the 2-chloro substituent.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr). However, it is well-documented that the C2 position in quinazolines is significantly less reactive than the C4 position.[3][4] This differential reactivity is a key synthetic tool. For a molecule like the title compound, which only has a C2 chloro-substituent, forcing conditions (e.g., higher temperatures, stronger nucleophiles, or catalysis) are often required to achieve substitution.

Common nucleophiles used in SₙAr reactions with 2-chloroquinazolines include:

-

Amines (primary and secondary)

-

Alcohols (to form ethers)

-

Thiols (to form thioethers)

This reaction is fundamental to building molecular diversity, allowing for the attachment of various side chains and pharmacophores, which is a core activity in lead optimization for drug discovery.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care.

-

Hazard Statements: It is potentially harmful if swallowed and can cause serious eye damage.[5] It may also be harmful to aquatic life.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage under an inert atmosphere.

Conclusion

This compound is a valuable chemical intermediate whose physical properties and predictable reactivity make it an important tool for medicinal chemists. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a robust platform for the synthesis of diverse compound libraries. This guide provides the core technical information required by researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Methyl 2-chloroquinazoline-6-carboxylate (CAS: 1036755-96-0)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its versatile structure serves as a valuable scaffold for the design and synthesis of therapeutic agents targeting a diverse range of biological targets.[3] Notably, quinazoline derivatives have been successfully developed as potent kinase inhibitors, with several approved drugs for the treatment of various cancers.[4][5] The 2-chloroquinazoline moiety, in particular, is a key reactive intermediate, enabling further molecular elaboration through nucleophilic substitution reactions. This guide provides an in-depth technical overview of Methyl 2-chloroquinazoline-6-carboxylate, a valuable building block for the synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular weight of 222.63 g/mol .[1] A comprehensive understanding of its physical and spectral properties is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1036755-96-0 | [1] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | [1] |

| Boiling Point | 328.6 ± 24.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Purity | Typically >97% by HPLC | [1] |

| Appearance | Solid | |

| Storage | Inert atmosphere, room temperature |

Spectroscopic Data:

While comprehensive, publicly available experimental spectra for this specific compound are limited, typical spectroscopic features for this class of molecules can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chloro, carboxylate, and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the quinazoline core, and the methyl carbon of the ester. The carbon atom attached to the chlorine (C2) will have a distinct chemical shift.[6]

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N stretching of the quinazoline ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic (M+2)+ peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound: A Representative Protocol

Step 1: Synthesis of the Precursor - Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

The synthesis of the quinazolinone precursor can be achieved through the cyclization of an appropriate anthranilate derivative. A common and effective starting material for this purpose is Methyl 4-aminobenzoate. While the direct cyclization with a reagent like urea is a possibility, a more controlled approach often involves an intermediate that can readily cyclize. For the purpose of this guide, we will outline a general procedure starting from a suitable aminobenzoate derivative.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-aminobenzoate (1 equivalent) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Cyclization Reaction: Add a cyclizing agent such as urea (1.5 equivalents) or an activated carbonyl source. The reaction mixture is then heated to a temperature typically ranging from 150-180 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dried under vacuum to yield Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate.

Causality Behind Experimental Choices:

-

The choice of a high-boiling point solvent like DMF is crucial to achieve the necessary temperature for the cyclization reaction to proceed at a reasonable rate.

-

Using a slight excess of the cyclizing agent ensures the complete conversion of the starting material.

-

Precipitation with water is an effective method for isolating the relatively polar quinazolinone product from the reaction mixture.

Step 2: Chlorination to this compound

The conversion of the 2-oxo- (or its tautomeric 2-hydroxy-) quinazoline to the 2-chloro derivative is a standard transformation in heterocyclic chemistry, most commonly achieved using phosphorus oxychloride (POCl₃).[7]

Experimental Protocol:

-

Reaction Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

-

Chlorination: The reaction mixture is heated to reflux (the boiling point of POCl₃ is approximately 105 °C) for several hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution. The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any remaining acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride serves as both the reagent and the solvent in this reaction, providing a strong dehydrating and chlorinating environment.

-

The use of a catalytic amount of a tertiary amine can facilitate the reaction by activating the quinazolinone.

-

The careful quenching on ice is a critical step to safely hydrolyze the excess reactive POCl₃ and precipitate the product.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent nitrogen atoms and the chlorine leaving group. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Key Reactions:

-

Amination: The chloro group can be readily displaced by primary and secondary amines to introduce a wide variety of substituents at the 2-position. This is a cornerstone reaction in the synthesis of many biologically active quinazoline derivatives.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding 2-alkoxy or 2-aryloxy quinazolines.

-

Thiolation: Thiols can displace the chloride to form 2-thioether derivatives.

This versatile reactivity makes this compound a highly valuable intermediate in the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The 6-chloro-quinazoline scaffold is a key feature in a number of potent and selective kinase inhibitors.[8] The chlorine atom at the 6-position often occupies a hydrophobic pocket in the ATP-binding site of kinases, contributing to the overall binding affinity of the inhibitor.[8]

A notable example highlighting the importance of this scaffold is the development of selective p21-activated kinase 4 (PAK4) inhibitors.[8] In a structure-based design approach, researchers synthesized a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives that demonstrated high potency and selectivity for PAK4 over other PAK isoforms.[8] While this study did not start from this compound directly, it underscores the significance of the 6-chloroquinazoline core in achieving potent and selective kinase inhibition. This compound serves as an ideal starting point for the synthesis of such complex molecules. The 2-chloro group allows for the introduction of various side chains, while the 6-carboxylate group can be further modified or may itself contribute to binding interactions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds, particularly in the realm of drug discovery. Its straightforward, albeit not publicly detailed, synthesis and the reactivity of the 2-chloro group make it an attractive starting material for creating diverse chemical libraries. The established importance of the 6-chloro-quinazoline scaffold in potent and selective kinase inhibitors highlights the potential of this compound as a key intermediate in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - Methyl 4-chloro-2-methylquinazoline-6-carboxylate (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloroquinazoline-6-carboxylate

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Methyl 2-chloroquinazoline-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key building block in the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents, unequivocal confirmation of its molecular structure is paramount.[1] This document moves beyond a mere listing of analytical techniques, offering a rationale-driven narrative that mirrors the logical process of structure determination in a modern research and development setting. We will delve into the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, culminating in the conclusive power of Single Crystal X-ray Crystallography. Each section is designed to provide not only the "what" but the "why," equipping researchers, scientists, and drug development professionals with the field-proven insights necessary to approach complex structure elucidation challenges with confidence.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. This compound serves as a crucial intermediate, providing reactive sites for further chemical modification. The chloro-substituent at the 2-position is a key reactive handle for nucleophilic substitution, while the methyl ester at the 6-position offers a site for amide bond formation or reduction to a hydroxymethyl group. Given its role as a foundational piece in complex molecular architectures, absolute certainty of its structure is the bedrock upon which successful drug discovery programs are built.

Initial Assessment: Molecular Formula and Unsaturation

Before embarking on a detailed spectroscopic analysis, the first step is to ascertain the molecular formula and the degree of unsaturation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for determining the elemental composition of a molecule with high accuracy.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Interpretation:

The expected molecular formula for this compound is C₁₀H₇ClN₂O₂. The theoretical monoisotopic mass is 222.0196. HRMS analysis should yield an experimental m/z value that closely matches this theoretical value, typically within a few parts per million (ppm). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[2]

Table 1: Expected HRMS Data for C₁₀H₇ClN₂O₂

| Ion | Theoretical m/z |

| [M+H]⁺ | 223.0274 |

| [M+Na]⁺ | 245.0093 |

Degree of Unsaturation

With the molecular formula confirmed, the degree of unsaturation (DoU) can be calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₀H₇ClN₂O₂, the DoU is:

10 + 1 - (7/2) - (1/2) + (2/2) = 11 - 3.5 - 0.5 + 1 = 8

This high degree of unsaturation is consistent with the presence of the bicyclic quinazoline ring system and the carboxylate group.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands. Quinazoline derivatives typically exhibit strong bands in the 1635–1475 cm⁻¹ range due to aromatic ring vibrations.[3] The presence of the ester group will be indicated by a strong C=O stretching vibration.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methyl |

| ~1720 | C=O stretch | Ester |

| ~1610, 1570, 1480 | C=C/C=N stretch | Quinazoline Ring |

| ~1250 | C-O stretch | Ester |

| ~780 | C-Cl stretch | Chloroalkane |

Connectivity and Spatial Relationships: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For quinazoline derivatives, the chemical shifts and coupling constants of the aromatic protons are particularly informative.[4]

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the quinazoline ring and the methyl protons of the ester group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) will reveal the substitution pattern on the benzene portion of the quinazoline ring.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H NMR can be used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets.

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, including the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.

2D NMR Spectroscopy: Unraveling the Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[5] It is invaluable for tracing out the spin systems in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations).[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbon atoms that are two or three bonds away.[5] This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons.

Workflow for NMR-Based Structure Elucidation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | ~160 |

| 4 | - | ~155 |

| 5 | ~8.3 (d) | ~128 |

| 7 | ~8.2 (dd) | ~130 |

| 8 | ~7.9 (d) | ~129 |

| 4a | - | ~125 |

| 6 | - | ~135 |

| 8a | - | ~150 |

| C=O | - | ~165 |

| OCH₃ | ~4.0 (s) | ~53 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.

Definitive Proof: Single Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides a very strong case for the proposed structure, single crystal X-ray crystallography offers the ultimate, unambiguous proof.[6] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.[7]

Protocol: Single Crystal X-ray Crystallography

-

Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of this compound.[8] This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[7] The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined.[9] The structural model is then refined to best fit the experimental data.

Data Interpretation:

The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule, confirming the connectivity, bond lengths, bond angles, and stereochemistry. This provides irrefutable evidence for the structure of this compound.

Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS)

While soft ionization techniques like ESI are used for determining the molecular weight, electron ionization (EI) is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information.[10]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

-

Sample Introduction: The sample is introduced into a gas chromatograph to separate it from any impurities.

-

Ionization: The separated compound enters the mass spectrometer and is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The masses of the fragment ions are measured.

Data Interpretation:

The fragmentation pattern is a fingerprint of the molecule.[11] Logical losses of neutral fragments from the molecular ion can be used to deduce structural features.[12] For this compound, expected fragmentations include the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the chlorine atom (-Cl).

Logical Fragmentation Pathway

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and the congruence of the data from all methods creates a self-validating system. HRMS establishes the elemental formula, IR identifies the key functional groups, a suite of NMR experiments maps out the intricate connectivity of the carbon-hydrogen framework, EI-MS provides corroborating fragmentation data, and finally, X-ray crystallography delivers an unequivocal three-dimensional confirmation. This rigorous, evidence-based workflow ensures the highest level of scientific integrity, a non-negotiable requirement in the field of drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 12. whitman.edu [whitman.edu]

Spectroscopic Profile of Methyl 2-chloroquinazoline-6-carboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 2-chloroquinazoline-6-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages extensive expertise in spectroscopic interpretation and data from closely related analogs to present a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's structural features for identification, characterization, and further application.

Molecular Structure and Physicochemical Properties

This compound (CAS: 1036755-96-0) possesses a rigid quinazoline core, functionalized with a chlorine atom at the 2-position and a methyl carboxylate group at the 6-position. These features are pivotal in defining its chemical reactivity and spectroscopic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | --INVALID-LINK--[], --INVALID-LINK--[2] |

| Molecular Weight | 222.63 g/mol | --INVALID-LINK--[] |

| IUPAC Name | This compound | --INVALID-LINK--[] |

digraph "Methyl_2_chloroquinazoline_6_carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0.5,1.2!"]; C2 [label="C", pos="1.5,1.2!"]; N3 [label="N", pos="2.0,0.0!"]; C4 [label="C", pos="1.0,-0.8!"]; C4a [label="C", pos="-0.2,0.0!"]; C5 [label="C", pos="-1.5,-0.8!"]; C6 [label="C", pos="-2.5,0.0!"]; C7 [label="C", pos="-2.0,1.2!"]; C8 [label="C", pos="-0.8,1.2!"]; C8a [label="C", pos="-0.2,0.0!"]; // Same as C4a

// Substituent atoms Cl [label="Cl", pos="2.5,2.2!"]; C_ester [label="C", pos="-3.8,0.0!"]; O_double [label="O", pos="-4.5,-0.8!"]; O_single [label="O", pos="-4.5,0.8!"]; CH3_ester [label="CH₃", pos="-5.8,0.8!"]; H5[label="H", pos="-1.8,-1.6!"]; H7 [label="H", pos="-2.8,1.8!"]; H8 [label="H", pos="-0.5,2.0!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N1; C4 -- H5[style=invis]; C7 -- H7 [style=invis]; C8 -- H8 [style=invis]; C2 -- Cl; C6 -- C_ester; C_ester -- O_double; C_ester -- O_single; O_single -- CH3_ester;

// Aromatic representation node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=0.1, height=0.1, label=""]; p1 [pos="-0.8,0.4!"]; p2 [pos="-1.8,0.4!"]; p3 [pos="-1.3,-0.4!"]; }

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift theory and comparison with structurally similar quinazoline derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit signals in the aromatic and aliphatic regions, corresponding to the quinazoline ring protons and the methyl ester protons, respectively.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.0 | d | 1H | H-5 | The deshielding effect of the nearby nitrogen atom (N-4) and the carbonyl group of the ester is expected to shift this proton significantly downfield. |

| ~8.2 - 8.4 | dd | 1H | H-7 | This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and H-8. |

| ~7.8 - 8.0 | d | 1H | H-8 | This proton is adjacent to a nitrogen atom and is part of the heterocyclic ring, resulting in a downfield chemical shift. |

| ~4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group are expected to appear as a singlet in the typical range for such functional groups. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 168 | C=O (ester) | The carbonyl carbon of the ester group is expected in this characteristic downfield region.[3] |

| ~158 - 162 | C-2 | The carbon atom bonded to the electronegative chlorine and two nitrogen atoms will be significantly deshielded. |

| ~152 - 155 | C-4 | This carbon is part of a C=N bond within the heterocyclic ring, placing it in the downfield region. |

| ~148 - 150 | C-8a | A quaternary carbon at the fusion of the two rings. |

| ~135 - 138 | C-7 | Aromatic CH carbon. |

| ~128 - 132 | C-5 | Aromatic CH carbon. |

| ~125 - 128 | C-6 | The carbon attached to the carboxylate group. |

| ~122 - 125 | C-4a | Quaternary carbon at the ring junction. |

| ~118 - 122 | C-8 | Aromatic CH carbon. |

| ~52 - 55 | -OCH₃ | The methyl carbon of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely be employed.

Molecular Ion and Isotopic Pattern

The molecular ion peak (M⁺) is expected at an m/z of 222. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 224 with an intensity of about one-third of the molecular ion peak.[4]

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Relative Abundance |

| [M]⁺ | 222 | 224 | ~3:1 |

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the ester group functionalities and the chlorine atom.

References

Solubility profile of Methyl 2-chloroquinazoline-6-carboxylate in common lab solvents

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 2-chloroquinazoline-6-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of this compound. Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulation, and ultimate therapeutic efficacy. This document moves beyond a simple recitation of data to provide a foundational understanding of the principles governing solubility, detailed, field-proven experimental protocols for its determination, and a strategic workflow for generating reliable and reproducible data. We emphasize the causality behind experimental choices, ensuring that the described methodologies are not merely steps to be followed, but a self-validating system for robust scientific inquiry.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinazoline core. Such structures are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or building blocks for the synthesis of pharmacologically active molecules.[1][2] An early and thorough understanding of its solubility is paramount for its effective use in both synthetic chemistry and biological screening assays. Poor solubility can lead to challenges in formulation, inaccurate assay results, and low bioavailability.[3][4]

1.1. Physicochemical Properties

A compound's fundamental physical and chemical properties are the primary determinants of its solubility behavior. The properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | BOC Sciences[] |

| Molecular Weight | 222.63 g/mol | BOC Sciences[] |

| IUPAC Name | This compound | BOC Sciences[] |

| Boiling Point | 328.6 ± 24.0 °C at 760 mmHg | BOC Sciences[] |

| Density | 1.4 ± 0.1 g/cm³ | BOC Sciences[] |

| Physical Form | Solid | Ambeed, Inc.[6] |

| InChI Key | NURBZIINUBTMRI-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | COC(=O)C1=CC2=CN=C(N=C2C=C1)Cl | BOC Sciences[] |

1.2. Structural Analysis for Solubility Prediction

The structure of this compound offers clues to its potential solubility:

-

Quinazoline Ring System: This bicyclic aromatic system is largely non-polar and rigid, suggesting poor solubility in aqueous media.

-

Methyl Ester Group (-COOCH₃): The ester group introduces some polarity and potential for hydrogen bond acceptance, which may slightly improve solubility in polar solvents.

-

Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's polarity but does not participate in hydrogen bonding, offering a modest impact on solubility.

Based on this structure, the compound is predicted to have low aqueous solubility but should exhibit good solubility in common polar aprotic and some non-polar organic solvents.

Strategic Workflow for Solubility Profiling

A multi-stage approach is essential for a comprehensive solubility assessment, progressing from a rapid qualitative overview to a precise quantitative determination. This strategy ensures efficient use of material and resources, particularly in the early stages of research when compound availability may be limited.[4][7]

References

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry with Diverse Biological Activities

Introduction: The Enduring Significance of the Quinazoline Core

The quinazoline scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] First synthesized in 1869, its derivatives have since been identified in over 200 naturally occurring alkaloids from various plant, microbial, and animal sources.[1] The remarkable versatility of the quinazoline nucleus, which allows for extensive structural modifications, has led to the development of a vast library of compounds with a broad spectrum of pharmacological activities.[2][3] This has solidified its status as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.

This in-depth technical guide provides a comprehensive overview of the significant biological activities associated with the quinazoline scaffold. It is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, key experimental protocols for activity evaluation, and the structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic system.

Anticancer Activity: A Dominant Therapeutic Arena

Perhaps the most extensively studied and clinically significant application of quinazoline derivatives is in the realm of oncology.[4][5] Several quinazoline-based drugs have received FDA approval for the treatment of various cancers, underscoring the scaffold's profound impact in this therapeutic area.[6][7]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit crucial enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.[4][8]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism of action for many potent anticancer quinazoline compounds is the inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell growth and differentiation.[9][10] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell division.[10] Quinazoline-based inhibitors, such as Gefitinib and Erlotinib , act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways.[11][12][13] This inhibition ultimately leads to the suppression of tumor growth and induction of apoptosis (programmed cell death).[13][14]

-

Tubulin Polymerization Inhibition: Certain quinazoline derivatives exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[6] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4]

-

Induction of Apoptosis: Beyond specific enzyme inhibition, many quinazoline derivatives have been shown to induce apoptosis through various intrinsic and extrinsic pathways.[6][15] This can involve the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, the key executioners of apoptosis.[4][15]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are crucial for DNA repair.[8] Inhibiting PARP in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality. Some quinazoline derivatives have been designed to target and inhibit PARP-1, making them promising candidates for specific cancer therapies.[8]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the mechanism of action of quinazoline-based EGFR inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 7. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?_Chemicalbook [chemicalbook.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 14. Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: An In-Depth Technical Guide to Quinazoline Chemistry for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutics, from anticancer agents to anti-inflammatory drugs. This technical guide provides a comprehensive exploration of the fundamental chemistry of quinazolines and a detailed overview of the key synthetic strategies employed in their construction. We will delve into the mechanistic underpinnings of classical and contemporary synthetic routes, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for the synthesis of this vital heterocyclic scaffold.

The Quinazoline Core: Structure, Properties, and Significance

Quinazoline (1,3-diazanaphthalene) is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂. The fusion of a benzene ring to a pyrimidine ring creates a planar, electron-deficient system that is ripe for functionalization. The nitrogen atoms at positions 1 and 3 are key to its chemical reactivity and biological activity, influencing its ability to act as a hydrogen bond acceptor and participate in various chemical transformations.

The true power of the quinazoline scaffold lies in its adaptability. The core can be readily decorated with a diverse range of substituents at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the development of a vast library of quinazoline derivatives with a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive activities.[1]

A prime example of the clinical significance of quinazolines is their role as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy. Drugs like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core, have revolutionized the treatment of certain cancers by targeting the ATP-binding site of the EGFR tyrosine kinase.[2][3]

Foundational Synthetic Strategies: The Classical Approaches

The construction of the quinazoline ring system has been a subject of intense study for over a century, leading to the development of several robust and reliable synthetic methods. These classical reactions remain cornerstones of quinazoline chemistry and provide a foundation for more modern approaches.

The Niementowski Quinazoline Synthesis

First reported by Stefan Niementowski in 1895, this reaction involves the condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[4] The reaction is typically carried out at elevated temperatures (130–150 °C) and proceeds through the formation of an o-amidobenzamide intermediate.[2]

Causality Behind Experimental Choices:

-

High Temperature: The thermal conditions are necessary to drive the dehydration and cyclization steps of the reaction.

-

Amide as Reagent and Solvent: Often, the amide is used in excess to serve as both a reactant and a high-boiling solvent, facilitating the high reaction temperatures required.

-

Substrate Scope: The choice of substituted anthranilic acids and amides allows for the introduction of diversity at various positions of the quinazolinone ring, making it a versatile tool for structure-activity relationship (SAR) studies.[2]

Caption: Mechanism of the Niementowski Quinazoline Synthesis.

| Reagent | Amount | Molar Equiv. |

| 2-Aminobenzohydrazide | 0.01 mol | 1.0 |

| 2-Chlorobenzaldehyde | 0.01 mol | 1.0 |

| Ethanol | 20 mL | - |

| Pyridine | Catalytic | - |

Procedure:

-

A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is placed in a round-bottom flask.

-

A catalytic amount of pyridine is added to the mixture.

-

The reaction mixture is refluxed for 10 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.[2]

The Friedländer Annulation

The Friedländer synthesis is a versatile method for preparing quinolines and can be adapted for the synthesis of quinazolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[5][6]

Causality Behind Experimental Choices:

-

Catalyst: The choice of an acid or base catalyst depends on the specific substrates and desired reaction pathway. Basic conditions often favor an initial aldol condensation, while acidic conditions can promote the formation of a Schiff base intermediate.[6]

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are often used under acidic conditions, while non-polar solvents may be preferred for base-mediated reactions.[6]

-

Reactive Methylene Compound: The nature of the α-methylene compound determines the substitution pattern at the 2- and 3-positions of the resulting quinazoline ring.

Caption: Two possible mechanisms for the Friedländer Annulation.

This protocol utilizes p-toluenesulfonic acid as a catalyst under solvent-free conditions, offering a more environmentally friendly approach.

| Reagent | Amount | Molar Equiv. |

| 2-Aminoaryl Aldehyde/Ketone | 1.0 mmol | 1.0 |

| Carbonyl Compound (α-methylene) | 1.2 mmol | 1.2 |

| p-Toluenesulfonic Acid (p-TsOH) | 0.1 mmol | 0.1 |

Procedure:

-

A mixture of the 2-aminoaryl aldehyde or ketone (1.0 mmol), the carbonyl compound (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol) is thoroughly mixed in a reaction vessel.

-

The mixture is heated at a specified temperature (e.g., 100-120 °C) for a designated time (typically 30-60 minutes).

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Bischler-Napieralski Reaction

While primarily known for the synthesis of dihydroisoquinolines, the Bischler-Napieralski reaction can be adapted for the synthesis of certain quinazoline derivatives. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8]

Causality Behind Experimental Choices:

-

Dehydrating Agent: Strong dehydrating agents are crucial for promoting the cyclization. POCl₃ is widely used due to its effectiveness.[8]

-

Electron-Rich Arene: The reaction works best with electron-rich aromatic rings, as the cyclization step is an electrophilic aromatic substitution.

-

Reaction Temperature: The reaction is typically carried out at reflux temperatures to facilitate the dehydration and cyclization.[7]

Caption: Mechanism of the Bischler-Napieralski Reaction.

Modern Synthetic Methodologies: Efficiency and Diversity

While classical methods are robust, modern organic synthesis demands greater efficiency, milder reaction conditions, and access to a wider range of functionalized molecules. To this end, several innovative strategies for quinazoline synthesis have been developed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinazolines.[9][10] The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods.[11]

Causality Behind Experimental Choices:

-

Solvent Choice: Solvents with high dielectric constants are often preferred for microwave synthesis as they efficiently absorb microwave energy. However, solvent-free conditions are also frequently employed for a greener approach.[12]

-

Safety Precautions: Reactions are carried out in sealed, microwave-safe vessels to handle the potential for pressure buildup.

-

Catalyst: Microwave heating can be combined with various catalysts, including solid-supported reagents and ionic liquids, to further enhance reaction efficiency.[9]

| Reagent | Amount | Molar Equiv. |

| 2-Aminobenzohydrazide | 0.01 mol | 1.0 |

| 2-Chlorobenzaldehyde | 0.01 mol | 1.0 |

| Ethanol | 10 mL | - |

Procedure:

-

In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL) is placed.

-

The vessel is sealed and placed in a microwave reactor.

-

The reaction mixture is irradiated at a set temperature (e.g., 150 °C) for a short period (e.g., 10-20 minutes).

-

After the reaction is complete, the vessel is cooled to room temperature.

-

The product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

Transition-Metal-Catalyzed Syntheses

The use of transition metal catalysts, particularly palladium and copper, has revolutionized the synthesis of quinazolines, enabling the formation of C-N and C-C bonds under mild and efficient conditions.[13] These methods often offer a high degree of functional group tolerance and allow for the construction of complex quinazoline derivatives that are difficult to access through classical routes.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for constructing the quinazoline ring system.[14][15] These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for the success of the reaction. Bulky, electron-rich biarylphosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.[16]

-

Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide and cesium carbonate.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst decomposition.

Caption: Simplified catalytic cycle for Palladium-catalyzed C-N cross-coupling.

Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium-catalyzed methods for quinazoline synthesis.[17] Copper catalysts can promote a variety of transformations, including Ullmann-type couplings and oxidative C-H aminations.[18]

Causality Behind Experimental Choices:

-

Copper Source: A variety of copper sources can be used, including CuI, CuBr, and CuO nanoparticles.[18][19] The choice of the copper source can influence the reaction efficiency and conditions.

-

Ligand: In some cases, a ligand is used to stabilize the copper catalyst and promote the desired transformation. Common ligands include diamines and β-diketones. However, many copper-catalyzed reactions can be performed under ligand-free conditions.[20]

-

Oxidant: For oxidative C-H activation reactions, an oxidant such as oxygen (from air) or tert-butyl hydroperoxide (TBHP) is required.[18]

This protocol describes a one-pot, three-component reaction for the synthesis of 2-substituted quinazolines.

| Reagent | Amount | Molar Equiv. |

| 2-Aminobenzophenone | 1.0 mmol | 1.0 |

| Aldehyde | 1.2 mmol | 1.2 |

| Ammonium Acetate | 2.0 mmol | 2.0 |

| CuCl | 0.1 mmol | 0.1 |

| Toluene | 5 mL | - |

Procedure:

-

A mixture of 2-aminobenzophenone (1.0 mmol), the aldehyde (1.2 mmol), ammonium acetate (2.0 mmol), and CuCl (0.1 mmol) in toluene (5 mL) is placed in a sealed tube.

-

The reaction mixture is heated at 120 °C for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 2-substituted quinazoline.

Synthesis of Bioactive Quinazolines: The Case of Gefitinib and Erlotinib

The synthetic strategies discussed above are not merely academic exercises; they are the tools used to construct life-saving medicines. The synthesis of the EGFR inhibitors Gefitinib and Erlotinib provides a compelling case study of the practical application of quinazoline chemistry.

The synthesis of these complex molecules typically involves a multi-step sequence that strategically builds the quinazoline core and introduces the necessary functional groups for biological activity.[21][22][23][24] A common approach involves the construction of a 4-chloroquinazoline intermediate, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with the appropriate aniline derivative.[25]

Caption: A generalized synthetic workflow for the preparation of Gefitinib and Erlotinib.

The synthesis of these drugs highlights the importance of having a diverse toolbox of synthetic methods to choose from, as the specific reaction conditions and reagents must be carefully selected to be compatible with the various functional groups present in the molecules.

Conclusion

The chemistry of quinazolines is a rich and dynamic field that continues to evolve. From the foundational classical syntheses to the highly efficient modern catalytic methods, the organic chemist has an impressive array of tools at their disposal for the construction of this important heterocyclic scaffold. The insights into the causality behind experimental choices and the detailed protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of quinazoline chemistry in their pursuit of new scientific discoveries and life-changing medicines. The enduring legacy of the quinazoline scaffold is a testament to its remarkable chemical versatility and its profound impact on human health.

References

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Friedlaender Synthesis [organic-chemistry.org]

- 22. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scilit.com [scilit.com]

- 24. thieme-connect.de [thieme-connect.de]

- 25. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic route to Methyl 2-chloroquinazoline-6-carboxylate

An Application Note and Detailed Protocol for the Synthesis of Methyl 2-chloroquinazoline-6-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Validated Synthetic Route to this compound, a Key Heterocyclic Building Block

Abstract

This compound is a crucial intermediate in the synthesis of various biologically active compounds, leveraging the privileged quinazoline scaffold found in numerous pharmaceuticals. This document provides a comprehensive, three-step synthetic pathway to this target molecule, designed for reproducibility and scalability. The chosen strategy proceeds through a robust cyclization to form the quinazoline core, followed by a high-yield chlorination and a final, selective hydrodechlorination. Each step is detailed with an in-depth protocol, mechanistic insights, and troubleshooting guidance to ensure successful execution. This guide is intended to empower researchers in medicinal chemistry and process development with a reliable method for accessing this valuable building block.

Strategic Overview & Retrosynthetic Analysis

The synthesis of substituted quinazolines is a cornerstone of modern medicinal chemistry. Our strategic approach to this compound is predicated on building the core heterocyclic system from a readily available anthranilic acid derivative, followed by targeted functionalization. This avoids potentially problematic methodologies like the Sandmeyer reaction, which can suffer from harsh conditions and substrate limitations.[1]

The retrosynthetic analysis reveals a linear, three-step sequence:

-

Selective Hydrodechlorination: The target molecule can be accessed via the selective removal of the C4 chlorine from the more reactive Methyl 2,4-dichloroquinazoline-6-carboxylate intermediate. The C4 position is more susceptible to nucleophilic attack and reduction due to the electronic influence of the adjacent nitrogen atom.

-

Exhaustive Chlorination: The 2,4-dichloro intermediate is readily prepared from the corresponding quinazolinedione through a well-established dehydroxy-chlorination reaction.

-

Cyclocondensation: The quinazoline-2,4-dione core is constructed by the cyclization of a suitable anthranilic acid derivative with a one-carbon synthon like urea.

This strategy offers a logical and efficient pathway utilizing robust and well-understood chemical transformations.

Figure 1: Retrosynthetic analysis for this compound.

Detailed Synthetic Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

This initial step constructs the core quinazoline ring system via a cyclocondensation reaction between 2-amino-5-(methoxycarbonyl)benzoic acid and urea. The reaction proceeds through the formation of an N-acylurea intermediate, which subsequently undergoes intramolecular cyclization with the elimination of ammonia to yield the stable heterocyclic dione.

Reaction Scheme: (Image of the reaction scheme for Step 1 would be placed here)

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-(methoxycarbonyl)benzoic acid (10.0 g, 51.2 mmol) and urea (15.4 g, 256 mmol, 5.0 equiv).

-

Add 100 mL of a suitable high-boiling solvent, such as sulfolane or diphenyl ether.

-

Heat the reaction mixture to 190-200 °C with vigorous stirring.

-

Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane).

-

Upon completion, allow the mixture to cool to approximately 80-90 °C.

-

Slowly add 100 mL of ethanol to the warm mixture to precipitate the product.

-

Cool the suspension to room temperature and then further in an ice bath for 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold ethanol (2 x 30 mL) and diethyl ether (2 x 30 mL).

-

Dry the product under vacuum at 60 °C to a constant weight.

Expected Outcome: A white to off-white solid with an expected yield of 80-90%.

Step 2: Synthesis of Methyl 2,4-dichloroquinazoline-6-carboxylate

This transformation converts the stable quinazolinedione into the highly reactive 2,4-dichloro derivative using phosphorus oxychloride (POCl₃). The mechanism involves the phosphorylation of the tautomeric hydroxyl groups of the dione, converting them into excellent leaving groups which are subsequently displaced by chloride ions.[2][3]

Reaction Scheme: (Image of the reaction scheme for Step 2 would be placed here)

Protocol:

-

CRITICAL: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of POCl₃ by atmospheric moisture.[4]

-

In a 250 mL three-neck flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, suspend Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (10.0 g, 45.4 mmol) in phosphorus oxychloride (POCl₃, 80 mL, 860 mmol).

-

Slowly add N,N-diisopropylethylamine (DIPEA) (9.5 mL, 54.5 mmol, 1.2 equiv) dropwise to the suspension at room temperature. A slight exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 8-12 hours. The suspension should gradually become a clear, dark solution.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature.

-

WORKUP (CAUTION): This step must be performed with extreme care in a fume hood. Slowly and portion-wise, pour the reaction mixture into a vigorously stirred beaker containing 500 g of crushed ice. This process is highly exothermic and will release HCl gas.

-

Stir the resulting slurry for 1-2 hours as the ice melts. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like acetonitrile or ethyl acetate/hexanes.

Expected Outcome: A pale yellow to tan solid. The CAS number for this intermediate is 1286330-08-2.[5]

Step 3: Selective Hydrodechlorination to this compound

This final step is a selective catalytic hydrogenation to remove the more labile chlorine atom at the C4 position. The C4-Cl bond is more susceptible to hydrogenolysis than the C2-Cl bond due to its position adjacent to a ring nitrogen, which facilitates the oxidative addition step in the catalytic cycle.

Reaction Scheme: (Image of the reaction scheme for Step 3 would be placed here)

Protocol:

-

To a hydrogenation vessel, add Methyl 2,4-dichloroquinazoline-6-carboxylate (10.0 g, 36.9 mmol), 10% Palladium on Carbon (Pd/C, 50% wet, 1.0 g, 10 wt%), and magnesium oxide (MgO, 3.0 g, 74.4 mmol, 2.0 equiv) as an acid scavenger.

-

Add 150 mL of methanol as the solvent.

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the available equipment).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS to observe the disappearance of the starting material and the formation of the product, ensuring minimal formation of the fully dechlorinated byproduct.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and MgO. Wash the pad with methanol (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol) to yield the final product.

Expected Outcome: A white crystalline solid. The CAS number for the target compound is 1036755-96-0.[][7]

Data Summary and Troubleshooting

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield |

| 1 | Cyclocondensation | Urea, Sulfolane | 190-200 | 4-6 | 80-90% |

| 2 | Chlorination | POCl₃, DIPEA | 110 | 8-12 | 75-85% |

| 3 | Hydrodechlorination | H₂, 10% Pd/C, MgO | Room Temp | 12-24 | 70-80% |

Troubleshooting Guide

| Issue | Probable Cause | Recommended Solution |

| Step 2: Incomplete Chlorination | Insufficient heating, short reaction time, or moisture contamination.[4] | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Monitor closely by TLC. |

| Step 2: Dark Tar Formation | Side reactions at high temperatures.[4] | Maintain the recommended temperature. A gradual increase in temperature might be beneficial. |

| Step 3: Over-reduction | Catalyst is too active or reaction time is too long. | Reduce catalyst loading or reaction time. Monitor the reaction frequently and stop it immediately upon consumption of the starting material. |

| Step 3: Stalled Reaction | Catalyst poisoning (e.g., by residual base or impurities). | Ensure the starting material is pure. Use a fresh, high-quality catalyst. |

Workflow Visualization

The overall synthetic workflow is depicted below, illustrating the progression from the starting materials to the final product.

Figure 2: Overall experimental workflow for the synthesis.

References

- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. 1286330-08-2|Methyl 2,4-dichloroquinazoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 7. 1036755-96-0|this compound|BLD Pharm [bldpharm.com]

Application Notes & Protocols: Leveraging Methyl 2-chloroquinazoline-6-carboxylate for High-Throughput Compound Library Synthesis

Abstract

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory[1][2]. Its versatile biological profile has driven significant interest in the development of diverse quinazoline-based compound libraries for drug discovery. This guide provides a detailed technical overview and robust protocols for the strategic application of Methyl 2-chloroquinazoline-6-carboxylate , a highly versatile starting material for the synthesis of such libraries. We will explore the orthogonal reactivity of its two key functional handles—the C2-chloro group and the C6-methyl ester—to enable systematic and efficient library generation.

The Strategic Value of the Quinazoline Scaffold